molecular formula C14H16NO5- B11090092 (5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate

(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate

Cat. No.: B11090092
M. Wt: 278.28 g/mol
InChI Key: UCLRBAYMZYWTKI-UHFFFAOYSA-M
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Description

2-(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)acetate is a complex organic compound that belongs to the oxazolone family This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a dimethyl-substituted oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)acetate typically involves the reaction of benzylamine with dimethyl oxalate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, and requires precise temperature control to ensure the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolone ring can be reduced to form a more saturated heterocyclic compound.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzyl ketone derivatives, while reduction of the oxazolone ring may produce saturated oxazolidinones.

Scientific Research Applications

2-(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)propionate
  • 2-(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)butyrate

Uniqueness

2-(5-Benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolan-3-yl)acetate is unique due to its specific structural features, such as the presence of both benzyl and hydroxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H16NO5-

Molecular Weight

278.28 g/mol

IUPAC Name

2-(5-benzyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)acetate

InChI

InChI=1S/C14H17NO5/c1-13(8-10-6-4-3-5-7-10)14(2,19)15(9-11(16)17)12(18)20-13/h3-7,19H,8-9H2,1-2H3,(H,16,17)/p-1

InChI Key

UCLRBAYMZYWTKI-UHFFFAOYSA-M

Canonical SMILES

CC1(C(N(C(=O)O1)CC(=O)[O-])(C)O)CC2=CC=CC=C2

Origin of Product

United States

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